molecular formula C19H14ClN5O2S B2956949 N-(4-chlorophenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1115279-46-3

N-(4-chlorophenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2956949
CAS No.: 1115279-46-3
M. Wt: 411.86
InChI Key: WDUDTCVLCXLQIU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a triazolo-pyridazine derivative characterized by a 1,2,4-triazole fused to a pyridazine core. Key structural features include a 4-chlorophenyl acetamide group at position 2 and a phenylsulfanyl substituent at position 6 of the heterocycle.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c20-13-6-8-14(9-7-13)21-17(26)12-24-19(27)25-16(22-24)10-11-18(23-25)28-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUDTCVLCXLQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety. Its molecular formula is C16H14ClN5OS, and it possesses several functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies involving fused nitrogen heterocycles have shown promising antimicrobial effects against various bacterial strains. The presence of the triazole and pyridazine rings in our compound suggests potential for similar activity.

Table 1: Comparison of Antimicrobial Activity of Related Compounds

Compound NameStructure TypeMIC (µg/mL)Reference
Compound ATriazole8
Compound BPyridazine15
N-(4-chlorophenyl)-2-[3-oxo...]Triazolo-PyridazineTBDCurrent Study

Antiviral Activity

The compound's structure suggests potential antiviral properties. In studies of related compounds, such as those based on pyrimidine and pyridine derivatives, significant antiviral activity has been demonstrated. For example, certain derivatives showed inhibitory activity in the micromolar range against viral targets.

Table 2: Antiviral Activity of Related Compounds

Compound NameEC50 (µM)CC50 (µM)Selectivity IndexReference
Compound C36>250>6.9
Compound D392295.9
N-(4-chlorophenyl)-2-[3-oxo...]TBDTBDTBDCurrent Study

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in microbial or viral pathogenesis. The triazole ring is known for its ability to inhibit enzyme activity by mimicking substrate structures.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Evaluation : A study on triazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 8 to 15 µg/mL.
  • Antiviral Studies : Research on pyridine derivatives indicated effective inhibition of viral replication in vitro with EC50 values around 36 µM.

Comparison with Similar Compounds

Structural Features

Triazolo-pyridazine derivatives vary in substituents on the heterocycle and acetamide side chain, influencing their pharmacological profiles. Key analogs include:

Compound Name Core Structure Position 6 Substituent Acetamide Substituent Molecular Formula
Target Compound Triazolo[4,3-b]pyridazine Phenylsulfanyl N-(4-chlorophenyl) C₁₉H₁₄ClN₅O₂S
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Triazolo[4,3-b]pyridazine Phenylsulfanyl N-(4-acetamidophenyl) C₂₁H₁₇ClN₆O₂S
N-(2-chloro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-triazolo[4,3-b]pyridazin-2-yl]acetamide Triazolo[4,3-b]pyridazine Isopropylsulfanyl N-(2-chloro-4-methylphenyl) C₁₈H₁₈ClN₅O₂S
2-{[3-(4-chlorophenyl)-4-oxo-quinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone Sulfanyl-linked quinazolinone N-(2,4,6-trimethylphenyl) C₂₄H₂₁ClN₄O₂S

Key Observations :

  • The 4-chlorophenyl acetamide group balances lipophilicity and hydrogen bonding, whereas analogs with bulkier substituents (e.g., 4-acetamidophenyl in ) may reduce membrane permeability.
Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 3.8 0.12 423.87
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 3.2 0.25 452.92
N-(2-chloro-4-methylphenyl)-2-[6-(propan-2-ylsulfanyl)-triazolo[4,3-b]pyridazin-2-yl]acetamide 4.1 0.07 423.94
2-{[3-(4-chlorophenyl)-quinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 4.5 0.03 472.96

Key Observations :

  • The target compound ’s phenylsulfanyl group increases hydrophobicity (LogP ~3.8) compared to analogs with polar acetamido groups (LogP ~3.2 in ).
  • Quinazolinone derivatives (e.g., ) exhibit higher molecular weights and lower solubility due to rigid fused-ring systems.

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